N-(4-fluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]propanamide
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Overview
Description
N-(4-fluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]propanamide, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]propanamide involves the inhibition of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, which is necessary for the termination of dopamine signaling. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the extracellular concentration of dopamine in the striatum, which is responsible for the regulation of motor function. This compound has also been found to increase the expression of the immediate-early gene c-fos in the nucleus accumbens, which is involved in reward processing and addiction.
Advantages and Limitations for Lab Experiments
N-(4-fluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]propanamide has several advantages for lab experiments. It exhibits potent and selective inhibition of DAT, which makes it a useful tool for studying dopaminergic neurotransmission. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of N-(4-fluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]propanamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease, ADHD, and drug addiction. Another direction is the development of more potent and selective DAT inhibitors based on the structure of this compound. Finally, the study of the biochemical and physiological effects of this compound could lead to a better understanding of the role of dopaminergic neurotransmission in various physiological processes.
Synthesis Methods
The synthesis of N-(4-fluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]propanamide involves the reaction of 4-fluorobenzylamine with 5-isoquinolinylmethyl-4-piperidone, followed by the reduction of the resulting imine with sodium borohydride. The product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
N-(4-fluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. This compound has been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[1-(isoquinolin-5-ylmethyl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O/c26-23-7-4-20(5-8-23)16-28-25(30)9-6-19-11-14-29(15-12-19)18-22-3-1-2-21-17-27-13-10-24(21)22/h1-5,7-8,10,13,17,19H,6,9,11-12,14-16,18H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLROPJLRVPWEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)CC3=CC=CC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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